1-Methyl-4-phenyl-5-nitroimidazole
Overview
Description
1-Methyl-4-phenyl-5-nitroimidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of a nitro group at the 5-position and a phenyl group at the 4-position imparts unique chemical properties to this compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-phenyl-5-nitroimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-methylimidazole with nitrobenzene derivatives in the presence of a strong acid like sulfuric acid. The reaction proceeds through nitration and subsequent cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as nickel or palladium can enhance the efficiency of the reaction, reducing the need for harsh conditions and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-phenyl-5-nitroimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cyclization: The imidazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Cyclization: Strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed:
Reduction: 1-Methyl-4-phenyl-5-aminoimidazole.
Substitution: Various substituted phenyl derivatives.
Cyclization: Polycyclic imidazole derivatives.
Scientific Research Applications
1-Methyl-4-phenyl-5-nitroimidazole has found applications in several scientific domains:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group, which can undergo bioactivation to form reactive species.
Medicine: Explored for its potential use in the treatment of parasitic infections and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-phenyl-5-nitroimidazole involves the bioactivation of the nitro group to form reactive nitrogen species (RNS). These species can interact with cellular components, leading to the disruption of essential biological processes in target organisms. The compound’s molecular targets include enzymes involved in redox reactions, such as nitroreductases and thioredoxin reductases .
Comparison with Similar Compounds
Benznidazole: Used in the treatment of Chagas disease.
Misonidazole: Investigated as a radiosensitizer in cancer therapy.
Pimonidazole: Used as a hypoxia marker in biological studies.
Evofosfamide: Explored for its potential in cancer treatment.
Uniqueness: 1-Methyl-4-phenyl-5-nitroimidazole stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Properties
IUPAC Name |
1-methyl-5-nitro-4-phenylimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-12-7-11-9(10(12)13(14)15)8-5-3-2-4-6-8/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSIQFNWEQMSHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1[N+](=O)[O-])C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164334 | |
Record name | 1H-Imidazole, 1-methyl-5-nitro-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14953-63-0 | |
Record name | 1-Methyl-5-nitro-4-phenyl-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14953-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole, 1-methyl-5-nitro-4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014953630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole, 1-methyl-5-nitro-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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